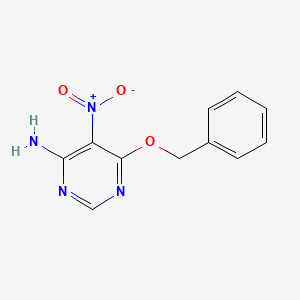

4-Amino-6-benzyloxy-5-nitropyrimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

160948-24-3 |

|---|---|

Molecular Formula |

C11H10N4O3 |

Molecular Weight |

246.22 g/mol |

IUPAC Name |

5-nitro-6-phenylmethoxypyrimidin-4-amine |

InChI |

InChI=1S/C11H10N4O3/c12-10-9(15(16)17)11(14-7-13-10)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14) |

InChI Key |

QHAPAKDNWZEJLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC(=C2[N+](=O)[O-])N |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 4 Amino 6 Benzyloxy 5 Nitropyrimidine and Analogues

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways of nitropyrimidine derivatives. These theoretical studies provide detailed insights into the structures of transition states and intermediates, the energetics of the reaction, and the subtle factors that govern the reaction mechanism.

Theoretical calculations have been instrumental in mapping the potential energy surfaces of SNAr reactions involving pyrimidine (B1678525) systems. These studies help in identifying and characterizing the transition states and any intermediates, such as Meisenheimer complexes, that are formed during the course of the reaction. For instance, in the aminolysis of related 6-alkoxy-4-chloro-5-nitropyrimidines, computational models have been used to compare the energy barriers for the substitution of the chloro versus the alkoxy group. Such analyses reveal the preferred reaction pathway and explain experimentally observed product distributions. The geometry of the transition states provides information about the degree of bond formation and bond breaking at the pinnacle of the energy barrier.

The debate over whether SNAr reactions proceed through a stepwise mechanism involving a distinct Meisenheimer intermediate or a concerted mechanism is a key area of investigation. researchgate.netbris.ac.ukchemrxiv.org Computational studies suggest that the nature of the nucleophile, the leaving group, and the specific substitution pattern on the pyrimidine ring can influence which pathway is favored. chemrxiv.orgchemrxiv.org In some cases, the Meisenheimer complex may represent a stable intermediate, while in others it may be more akin to a transition state. researchgate.netbris.ac.ukchemrxiv.org

Meisenheimer complexes are anionic σ-adducts that have long been considered key intermediates in SNAr reactions. researchgate.netbris.ac.ukresearchgate.net In the context of the aminolysis of 4-amino-6-benzyloxy-5-nitropyrimidine, a nucleophilic amine would attack the electron-deficient pyrimidine ring, leading to the formation of a tetrahedral intermediate where the negative charge is delocalized by the nitro group.

Recent computational and experimental evidence has led to a more nuanced understanding of the role of these complexes. researchgate.netbris.ac.uk While in some SNAr reactions, particularly with certain leaving groups, Meisenheimer complexes have been observed and characterized, in other cases, the reaction may proceed via a more concerted pathway where the distinction between an intermediate and a transition state becomes blurred. researchgate.netbris.ac.ukchemrxiv.org For example, studies on analogous 6-alkoxy-4-chloro-5-nitropyrimidines have shown that Meisenheimer complexes are more likely to be observed when an alkoxy group is the leaving group, as compared to a chlorine atom. chemrxiv.org This suggests that the stability of the potential intermediate plays a crucial role in the reaction mechanism. chemrxiv.orgchemrxiv.org

The table below summarizes the calculated relative energies for stationary points in a model SNAr reaction, illustrating the energetic landscape of a reaction proceeding through a Meisenheimer complex.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Meisenheimer Complex (MC) | -5.8 |

| Transition State 2 (TS2) | +12.5 |

| Products | -10.3 |

Note: The data in this table is illustrative and based on typical values found in computational studies of related systems.

The existence and stability of these pre-reactive complexes can be predicted through computational modeling. The analysis of these complexes can provide a more complete picture of the reaction mechanism, extending beyond the traditional focus on transition states and intermediates. chemrxiv.org

Kinetic and Thermodynamic Considerations in Pyrimidine Reactivity

The reactivity of this compound and its analogues is governed by both kinetic and thermodynamic factors. Kinetic studies, which focus on the rate of reaction, and thermodynamic studies, which examine the energy differences between reactants and products, provide complementary insights into the reaction mechanism.

The rate of SNAr reactions in these systems is highly dependent on several factors, including:

The nature of the leaving group: The facility with which the leaving group departs from the pyrimidine ring is a key determinant of the reaction rate.

The nucleophilicity of the attacking species: Stronger nucleophiles will generally react faster.

The solvent: The polarity and hydrogen-bonding capability of the solvent can influence the stability of the reactants, transition states, and intermediates, thereby affecting the reaction rate.

Thermodynamic considerations determine the position of the equilibrium and the relative stability of the products. The electron-withdrawing nitro group plays a crucial role in stabilizing the intermediate Meisenheimer complex, making the SNAr reaction thermodynamically favorable. nih.gov

Below is a table summarizing kinetic data for the reaction of a model nitropyrimidine with different nucleophiles, illustrating the impact of nucleophilicity on the reaction rate.

| Nucleophile | Rate Constant (k, M⁻¹s⁻¹) |

| Piperidine | 1.2 x 10⁻¹ |

| Morpholine | 3.5 x 10⁻² |

| Aniline | 8.7 x 10⁻⁴ |

Note: The data in this table is illustrative and based on general reactivity trends observed in related systems.

Strategic Applications of 4 Amino 6 Benzyloxy 5 Nitropyrimidine in Heterocyclic Synthesis

Utilization as Building Blocks for Purine (B94841) Ring Systems

The inherent structure of 4-amino-6-benzyloxy-5-nitropyrimidine makes it an ideal starting material for the construction of the purine nucleus, which is a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring. The synthesis of purines from pyrimidine precursors is a well-established strategy, often involving the introduction of a second amino group at the 5-position, followed by cyclization to form the imidazole ring.

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. This compound is well-suited for such strategies. A general and widely adopted approach for the synthesis of purines from 4,5-diaminopyrimidines is the Traube purine synthesis. In the context of our target compound, this would involve a two-step sequence within a single reaction vessel.

First, the nitro group at the 5-position is reduced to an amino group, yielding a transient 4,5-diamino-6-benzyloxypyrimidine intermediate. This reduction can be achieved using various reagents, such as sodium dithionite (B78146) or catalytic hydrogenation. Without isolation of this diamine, a one-carbon synthon is introduced to facilitate the cyclization to the purine ring. Common reagents for this purpose include formic acid, orthoformates, or aldehydes. researchgate.net

A representative one-pot reaction sequence starting from a 4-amino-5-nitropyrimidine derivative is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Reduction of Nitro Group | Na2S2O4, aqueous ammonia (B1221849) or Catalytic Hydrogenation (e.g., H2, Pd/C) | 4,5-Diamino-6-benzyloxypyrimidine |

| 2 | Imidazole Ring Formation | Formic acid (reflux) or Trimethyl orthoformate, acid catalyst | 6-Benzyloxy-9H-purine |

| 3 | (Optional) N9-Alkylation/Arylation | Alkyl/aryl halide, base | 9-Alkyl/Aryl-6-benzyloxypurine |

Note: The position of the substituent on the purine nitrogen (N7 vs. N9) can be influenced by the reaction conditions and the nature of the substituents.

This one-pot approach allows for the rapid generation of polysubstituted purines with diversity at various positions. For instance, using different aldehydes in the cyclization step can introduce a variety of substituents at the 8-position of the purine core.

Solid-phase synthesis is a powerful technique for the generation of libraries of compounds for high-throughput screening. The principles of using substituted pyrimidines on a solid support can be extended to this compound. A common strategy involves anchoring the pyrimidine core to a resin, followed by sequential reactions to build the purine ring system.

A plausible solid-phase synthesis strategy would involve the initial displacement of the benzyloxy group with a suitable nucleophile that is linked to a solid support. However, a more versatile approach would be to first modify the pyrimidine in solution and then attach it to the resin.

A key advantage of solid-phase synthesis is the ability to drive reactions to completion by using an excess of reagents, with purification simplified to washing the resin. The general steps for a solid-phase synthesis of a purine library starting from a pyrimidine precursor are as follows:

Immobilization: Attachment of a suitable pyrimidine derivative to a solid support (e.g., Rink amide resin).

Modification: Sequential chemical transformations on the resin-bound pyrimidine, such as nucleophilic aromatic substitution.

Cyclization: Reduction of the nitro group followed by cyclization to form the purine ring.

Cleavage: Release of the final purine product from the solid support.

While direct examples using this compound are not prevalent in the literature, the solid-phase synthesis of purines from 4,6-dichloro-5-nitropyrimidine (B16160) has been demonstrated. researchgate.net This serves as a strong precedent for the feasibility of adapting such methodologies.

| Stage | Description | Key Considerations |

| Resin Attachment | The pyrimidine core is attached to a solid support, often via a linker that allows for later cleavage. | Choice of resin and linker is crucial for compatibility with subsequent reaction conditions. |

| Nitro Reduction | The 5-nitro group is reduced to an amine to form the reactive 4,5-diaminopyrimidine (B145471) intermediate. | Mild reduction conditions are necessary to avoid premature cleavage from the resin. |

| Imidazole Formation | The resin-bound diamine is cyclized with an appropriate C1 source (e.g., aldehyde, orthoformate). | A wide variety of C1 sources can be used to introduce diversity at the 8-position of the purine. |

| Cleavage | The final purine product is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA). | The cleavage cocktail must be chosen to minimize side reactions and ensure complete release of the product. |

Role in the Development of New Heterocyclic Libraries

The true strategic value of this compound lies in its potential to serve as a scaffold for the creation of diverse heterocyclic libraries. The differential reactivity of its functional groups allows for a combinatorial approach to synthesis. nih.gov

The benzyloxy group at the 6-position is a good leaving group and can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides. This allows for the introduction of a wide range of substituents at this position. The amino group at the 4-position can be acylated, alkylated, or used as a handle for further functionalization. The nitro group at the 5-position, as previously discussed, is a precursor to an amino group, which is key for the formation of fused ring systems.

This multi-faceted reactivity allows for the generation of not only purine libraries but also other fused pyrimidine systems, such as pteridines and pyrimido[4,5-d]pyrimidines. nih.gov By systematically varying the nucleophiles used to displace the benzyloxy group and the reagents used for the subsequent cyclization, large and diverse libraries of heterocyclic compounds can be synthesized.

The following table illustrates the potential for generating diverse structures from the this compound scaffold:

| Position | Modification | Potential Reagents | Resulting Diversity |

| C6 | Nucleophilic Aromatic Substitution | Various primary and secondary amines, thiols, alcohols | Introduction of a wide array of alkyl, aryl, and heteroaryl side chains. |

| C4-NH2 | Acylation/Alkylation | Acyl chlorides, alkyl halides | Modification of the exocyclic amino group. |

| C5-NO2 | Reduction and Cyclization | Reducing agents followed by aldehydes, orthoformates, isothiocyanates, etc. | Formation of fused imidazole, thiazole, or other heterocyclic rings with diverse substituents. |

This combinatorial potential makes this compound a valuable tool in medicinal chemistry and drug discovery, where the synthesis of large libraries of related compounds is essential for the identification of new bioactive molecules.

Q & A

Q. What are the key synthetic routes for 4-Amino-6-benzyloxy-5-nitropyrimidine, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols starting from pyrimidine precursors. A common route includes:

- Nitro group introduction : Nitration of a 4-benzyloxy-6-methylpyrimidine intermediate using nitric acid/sulfuric acid under controlled temperatures (0–5°C).

- Amino group installation : Reduction of a nitro intermediate (e.g., via catalytic hydrogenation or SnCl₂/HCl) to yield the amino group.

Optimization focuses on temperature control, stoichiometry of nitrating agents, and catalyst selection (e.g., Pd/C for hydrogenation). Purification via column chromatography or recrystallization ensures >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyloxy protons at δ 4.5–5.0 ppm, aromatic protons at δ 7.2–7.5 ppm).

- Mass spectrometry (ESI/HRMS) : Validates molecular weight (C₁₂H₁₂N₄O₃; [M+H]⁺ = 261.0984).

- X-ray crystallography : Resolves nitro group orientation and hydrogen-bonding networks (e.g., intramolecular N–H⋯O interactions). SHELX programs (e.g., SHELXL) refine crystal structures from diffraction data .

Advanced Research Questions

Q. How does this compound inactivate O⁶-alkylguanine-DNA alkyltransferase (AGT), and what structural features enhance potency?

The nitro group at the 5-position acts as an electron-withdrawing group, stabilizing the transition state during AGT adduct formation. Comparative studies show:

- Substituent effects : 5-Nitro derivatives exhibit >10-fold higher AGT inactivation than non-nitrated analogs.

- Mechanism : AGT transfers the benzyloxy group to its active-site cysteine, irreversibly inhibiting DNA repair. This property is leveraged in chemotherapeutic adjuvants to sensitize cancer cells to alkylating agents .

Q. What contradictions exist in reported biological activities, and how can they be resolved methodologically?

Discrepancies in antimicrobial vs. anticancer efficacy often stem from:

- Experimental models : Cell line variability (e.g., HT29 colon cancer vs. Gram-positive bacteria).

- Solubility limitations : Poor aqueous solubility (logP ≈ 2.1) may reduce bioavailability in certain assays.

Resolution strategies:

Q. How can X-ray crystallography and computational modeling synergize to study reactivity?

- Crystallography : SHELXL refines bond lengths and angles, revealing steric hindrance near the benzyloxy group that impacts nucleophilic substitution.

- DFT calculations : Predict reaction pathways (e.g., nitro reduction energetics) and electrostatic potential maps to identify nucleophilic/electrophilic sites. Combined approaches validate mechanistic hypotheses .

Q. What strategies mitigate instability during long-term storage or reaction conditions?

- Storage : Lyophilization under inert gas (Ar) at -20°C prevents nitro group degradation.

- Reaction design : Avoid prolonged exposure to UV light or strong bases (pH >9), which hydrolyze the benzyloxy moiety. Stabilizing additives (e.g., BHT) reduce radical-mediated decomposition .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.